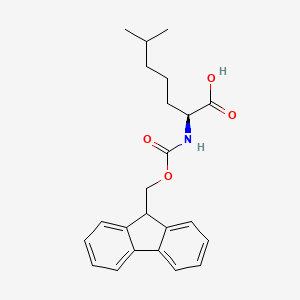

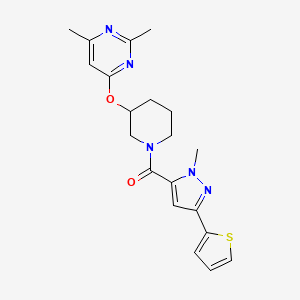

(s)-2-(9h-Fluoren-9-ylmethoxycarbonylamino)-6-methyl-heptanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-6-methyl-heptanoic acid is a derivative of a non-proteinogenic amino acid. It is related to compounds that have been synthesized for various research purposes, including the study of amino acid derivatives and their potential applications in biochemistry and medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a derivative of the amino acid, (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid (AAHA), and its further derivative with a fluoren-9-ylmethoxycarbonyl protecting group, were synthesized from a precursor amino acid with a benzyloxy carbonyl protecting group . Although the exact synthesis of this compound is not detailed, the methodologies used for similar compounds involve protection and deprotection steps, functional group transformations, and chiral resolution to achieve the desired stereochemistry.

Molecular Structure Analysis

The molecular structure of this compound would include a fluoren-9-ylmethoxycarbonyl group, which is a common protecting group used in peptide synthesis. This bulky group is often used to protect the amine functionality during synthesis. The stereochemistry at the alpha carbon is indicated by the (S)-configuration, which is important for the biological activity of chiral molecules.

Chemical Reactions Analysis

The chemical reactions involving compounds like this compound typically include the formation of peptide bonds in the presence of coupling agents, as well as the removal of protecting groups under specific conditions that do not harm the integrity of the molecule. The fluoren-9-ylmethoxycarbonyl group, in particular, can be removed under acidic conditions to reveal the free amine, which can then be used for further reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and stereochemistry. The presence of the fluoren-9-ylmethoxycarbonyl group would likely increase the molecular weight and hydrophobicity of the compound. The acid moiety would contribute to the compound's solubility in polar solvents and its reactivity as an acid. The chiral center would affect the compound's optical properties and its interaction with other chiral molecules, which is particularly relevant in biological systems.

The synthesis of related compounds, such as deuterated heptanoic acid, has been achieved through methods like desulfurization using a nickel-aluminium alloy in a deuterated solvent . This indicates that the synthesis of complex molecules, including those with isotopic labeling or specific stereochemistry, can be accomplished through careful selection of synthetic routes and reagents.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methylheptanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4/c1-15(2)8-7-13-21(22(25)26)24-23(27)28-14-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,15,20-21H,7-8,13-14H2,1-2H3,(H,24,27)(H,25,26)/t21-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFOJZGWYJDLQJ-NRFANRHFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

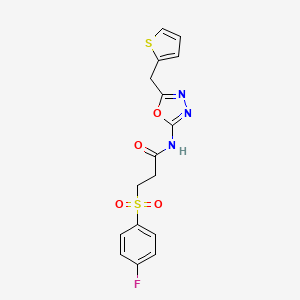

![Methyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B2531243.png)

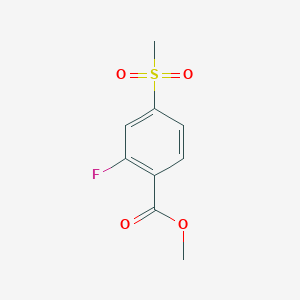

![2-[2-methoxyethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2531252.png)

![(2E)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2531253.png)

![6-Methylthiazolo[4,5-b]pyridin-2-amine](/img/structure/B2531257.png)

![Ethyl 4-[[4-(4-ethoxycarbonylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzoate](/img/structure/B2531261.png)

![N-[2-[(1S,2S,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]heptanyl]ethyl]prop-2-enamide](/img/structure/B2531262.png)

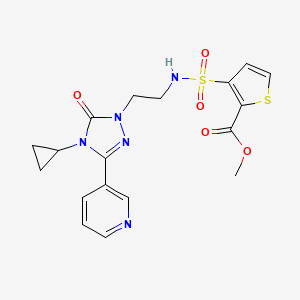

![N-(1-Cyanocycloheptyl)-2-[[5-(1,1-dioxothiolan-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2531266.png)